molecular formula C38H46O12S2 B14110890 (3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)

(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)

Cat. No.: B14110890
M. Wt: 758.9 g/mol
InChI Key: KPFLFMHNWYEWCT-RKHXOMGOSA-N
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Description

The compound (3R,3’R,4S,4’S,5S,5’S,6R,6’R)-2,2’-(([2,2’-bithiophene]-5,5’-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol) is a complex organic molecule characterized by its multiple chiral centers and intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the preparation of the bithiophene core, followed by the introduction of the phenylene groups through a series of coupling reactions. The final steps involve the addition of the tetrahydropyran groups, which are introduced through a series of protection and deprotection steps to ensure the correct placement of hydroxymethyl and methoxy groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener synthesis methods to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The methoxy groups can be reduced to hydroxyl groups under appropriate conditions.

    Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the methoxy groups can produce hydroxyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its chiral centers make it a useful tool for studying stereochemistry and its effects on biological activity.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, its multiple chiral centers and functional groups allow it to interact with various molecular targets, potentially affecting pathways involved in cell signaling or metabolism. In materials science, its structure can influence the properties of the materials it is incorporated into, such as conductivity or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

  • **(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

Properties

Molecular Formula

C38H46O12S2

Molecular Weight

758.9 g/mol

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)-2-methoxy-2-[4-methyl-3-[[5-[5-[[2-methyl-5-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methoxyoxan-2-yl]phenyl]methyl]thiophen-2-yl]thiophen-2-yl]methyl]phenyl]oxane-3,4,5-triol

InChI

InChI=1S/C38H46O12S2/c1-19-5-7-23(37(47-3)35(45)33(43)31(41)27(17-39)49-37)13-21(19)15-25-9-11-29(51-25)30-12-10-26(52-30)16-22-14-24(8-6-20(22)2)38(48-4)36(46)34(44)32(42)28(18-40)50-38/h5-14,27-28,31-36,39-46H,15-18H2,1-4H3/t27-,28-,31-,32-,33+,34+,35-,36-,37?,38?/m1/s1

InChI Key

KPFLFMHNWYEWCT-RKHXOMGOSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6([C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C2(C(C(C(C(O2)CO)O)O)O)OC)CC3=CC=C(S3)C4=CC=C(S4)CC5=C(C=CC(=C5)C6(C(C(C(C(O6)CO)O)O)O)OC)C

Origin of Product

United States

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